Selenoguanosine platinum(II)

Description

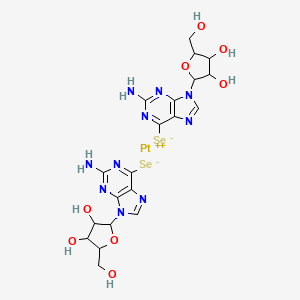

Structure

2D Structure

Properties

CAS No. |

79084-82-5 |

|---|---|

Molecular Formula |

C20H24N10O8PtSe2 |

Molecular Weight |

885.5 g/mol |

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-selenolate;platinum(2+) |

InChI |

InChI=1S/2C10H13N5O4Se.Pt/c2*11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2*2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);/q;;+2/p-2 |

InChI Key |

MHMICAZQRNCLDV-UHFFFAOYSA-L |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.[Pt+2] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.[Pt+2] |

Synonyms |

platinum selenoguanosine selenoguanosine platinum(II) selenoguanosine Pt(II) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Selenoguanosine Platinum Ii Complexes

Ligand Synthesis and Purification Protocols

The journey to construct Selenoguanosine Platinum(II) complexes commences with the meticulous synthesis of the selenium-containing ligand, 6-Selenoguanosine (B1233514), and its derivatives.

Preparation of 6-Selenoguanosine and Related Selenopurine Derivatives

The synthesis of 6-selenoguanosine and its analogs often involves the strategic replacement of an oxygen or sulfur atom with selenium in a purine (B94841) precursor. A common and convenient method involves the nucleophilic displacement of a chlorine atom from a 6-chloropurine (B14466) riboside using sodium hydrogen selenide. tandfonline.com This approach offers improved yields and simplifies previous literature procedures. tandfonline.com

Another established route starts with 6-thioguanine, where the sulfur atom is substituted with selenium. This can be achieved by reacting guanine (B1146940) with selenium dioxide under acidic conditions. smolecule.com For the synthesis of 6-seleno-2'-deoxyguanosine (B1230958), a method has been developed that involves the selective replacement of the 6-oxygen atom with selenium. nih.gov This selenium-atom-specific modification (SAM) has been shown to alter the optical properties of the resulting nucleoside. nih.gov

Researchers have also utilized 2,6-bistriazolylpurine derivatives as starting materials. vulcanchem.com In this method, selective substitution with selenols or diselenides introduces the selenium atom at the desired position, yielding various 6-selanyl-2-triazolylpurine derivatives with high efficiency. vulcanchem.com Furthermore, the synthesis of 6-selenopurine (B1312311) arabinoside has been accomplished using 6-chloro-9-(β-D-arabinofuranosyl)purine as a precursor, which undergoes nucleophilic substitution with selenourea. vulcanchem.com

For incorporation into nucleic acids, 6-seleno-2'-deoxyguanosine phosphoramidites are synthesized. smolecule.com This involves the use of protecting groups such as 2-cyanoethylselenide and tert-butylphenoxyacetyl (TBPA) at the N2 position. smolecule.comresearchgate.net The synthesis of 6-(2-cyanoethyl)seleno guanosine (B1672433) phosphoramidite (B1245037) has been achieved with a coupling yield of over 97% for incorporation into DNA via solid-phase synthesis. researchgate.net

A summary of reagents and conditions for a specific synthesis of a 6-Se-deoxyguanosine phosphoramidite is presented below:

| Step | Reagents and Conditions | Yield |

| (a) | TIBS, DMAP, TEA, CH2Cl2, room temperature | - |

| (b) | diselenide, NaBH4/EtOH, -5°C | 80% (in two steps) |

| (c) | phosphoramidite, BTT, CH2Cl2 | 75% |

| (d) | solid-phase synthesis | >97% coupling yield |

| TIBS = 2,4,6-triisopropylbenzene-1-sulfonyl chloride, DMAP = 4-dimethylaminopyridine, CH2Cl2 = dichloromethane, TEA = triethylamine, EtOH = ethanol, NaBH4 = sodium borohydride, diselenide = (NCCH2CH2Se)2, phosphoramidite = 2-cyanoethyl tetraisopropyl-phosphorodiamidite, BTT = 5-(benzylthio)-1H-tetrazole researchgate.net |

Purity Assessment and Handling of Selenium-Containing Ligands

The purity of the synthesized selenium-containing ligands is paramount for their successful use in coordination chemistry and biological studies. High-performance liquid chromatography (HPLC) is a key analytical technique for both the purification and purity assessment of these compounds. nih.govoup.com For instance, crude 6-seleno-2'-deoxyguanosine can be purified and analyzed by reverse-phase HPLC (RP-HPLC). nih.gov

Given the sensitivity of selenium compounds to oxidation, careful handling and storage are crucial. nih.govresearchgate.net The oxidation of 6-selenoguanosine to the corresponding diselenide can occur in aqueous solutions. nih.gov To mitigate this, antioxidants such as ascorbic acid and dithioerythritol (B556865) are often employed during purification and formulation to stabilize the compound. nih.gov Ascorbic acid not only prevents oxidation but can also reduce any diselenide that has already formed. nih.gov In contrast, some reagents like sodium bisulfite can react rapidly with 6-selenoguanosine and are therefore unsuitable. nih.gov

The purity of final compounds is often confirmed using a combination of spectral and chromatographic methods, including ¹H, ¹³C, and ⁷⁷Se NMR, as well as LC/MS, to ensure a purity of greater than 95%. acs.orgnih.gov

Coordination Chemistry Routes for Platinum(II) Complex Formation

The formation of Selenoguanosine Platinum(II) complexes involves the coordination of the platinum(II) metal center to the selenium atom of the selenoguanosine ligand.

Reaction Conditions for Platinum(II) Coordination to Selenoguanosine

The synthesis of selenoguanosine platinum(II) complexes typically involves the reaction of a platinum(II) salt, such as K₂[PtCl₄], with the selenoguanosine ligand in a suitable solvent. vulcanchem.comrsc.org The reaction conditions, particularly temperature and pH, must be carefully controlled to facilitate the proper coordination of the platinum to the selenium center. vulcanchem.com The selenium atom in selenoguanosine acts as the primary coordination site for the platinum(II) ion, leading to the formation of a square planar complex, which is a typical geometry for Pt(II) complexes. vulcanchem.comoup.com

The coordination chemistry of platinum(II) is characterized by associative ligand substitution reactions that proceed through five-coordinate trigonal-bipyramidal intermediates. nih.gov The synthesis of mixed ligand platinum(II) complexes often utilizes the [PtLCl₃]⁻ anion as an intermediate, where L is a ligand like an amine. nih.gov Reacting this intermediate with another ligand can yield the desired mixed-ligand complex. nih.gov

Stereochemical Control and Isomer Generation in Synthesis

The stereochemistry of the resulting platinum(II) complex is dictated by the relative trans effect of the ligands within the complex. nih.gov The trans effect describes the ability of a ligand to direct an incoming ligand to the position trans to itself. This principle is fundamental in controlling the generation of specific isomers, such as cis and trans isomers.

For many platinum(II) anticancer complexes, the cis stereochemistry is crucial for their biological activity. The synthesis of cis isomers can be achieved by starting with appropriate precursors, such as cis-[PtCl₂(DMSO)₂], and carefully selecting the reaction conditions and ligand addition sequence. rsc.org While the focus is often on achieving a specific isomer, the synthesis can sometimes lead to a mixture of products, necessitating careful purification. ajol.info

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is essential to maximize the yield and selectivity of the desired selenoguanosine platinum(II) complex. rsc.org This involves a systematic investigation of various factors, including the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. For instance, the synthesis of platinum(II) alkyl and aryl complexes from K₂[PtCl₄] and tetraorganotin compounds in dimethyl sulfoxide (B87167) (DMSO) is carried out at elevated temperatures (70–90 °C) to achieve good yields. rsc.org

The development of one-pot synthesis methods can also improve efficiency and yield. For example, a one-pot reaction for synthesizing platinum(II) and palladium(II) thiolate complexes involves treating K₂MCl₄ with the potassium salt of the thiol ligand followed by the addition of a diphosphine. ajol.info Such strategies can be adapted for selenoguanosine complexes to streamline the synthesis process.

Furthermore, recent advancements in synthetic methodology, such as mechanochemistry, offer promising alternatives to traditional solution-based synthesis. chemrxiv.org Mechanochemical methods, like solvent-free milling and kneading, have been shown to significantly reduce reaction times and environmental impact while maintaining high yields and purity for other platinum(II) complexes, and could potentially be applied to the synthesis of selenoguanosine platinum(II) complexes. chemrxiv.org

Functionalization and Derivatization Strategies of Selenoguanosine Platinum(II)

Ancillary Ligand Variation and its Influence on Coordination Chemistry

In the context of square planar platinum(II) complexes, such as those formed with selenoguanosine, the ligands other than the primary ligand of interest (in this case, selenoguanosine) are referred to as ancillary or co-ligands. The deliberate variation of these ancillary ligands is a critical strategy for fine-tuning the physicochemical properties of the final complex. nih.govinorgchemres.org The nature of the ancillary ligand plays a crucial role in determining the stability, reactivity, and electronic properties of the platinum center. nih.govresearchgate.net

The influence of ancillary ligands can be broadly categorized by their steric and electronic effects.

Electronic Effects : The σ-donating and π-accepting capabilities of ancillary ligands directly impact the electron density at the platinum(II) center. mdpi.com Strong σ-donating ligands increase the electron density on the metal, which can affect the strength of the bonds to the other ligands, including selenoguanosine. Conversely, strong π-accepting ligands can decrease electron density at the platinum center. um.es This electronic modulation influences the complex's redox potentials and the energy levels of its molecular orbitals, which in turn affects its reactivity and photophysical properties. mdpi.comrsc.org For instance, ancillary ligands with stronger π-acceptor character can give rise to more stable complexes in solution. um.es

Steric Effects : The size and shape (steric bulk) of the ancillary ligands can impose significant geometric constraints on the complex. mdpi.com Bulky ligands can influence the bond angles and may even force a deviation from the ideal square planar geometry. This steric hindrance can affect the accessibility of the platinum center to other molecules, thereby modulating the complex's reactivity and potential for intermolecular interactions, such as Pt-Pt contacts or π-stacking in the solid state. um.esrsc.org

While specific studies detailing a wide range of ancillary ligands for selenoguanosine platinum(II) are limited, the principles are well-established in the broader field of platinum(II) chemistry. By replacing simple ancillary ligands (e.g., halides or ammonia) with others like phosphines, N-heterocyclic carbenes (NHCs), or various bidentate ligands (e.g., diamines), it is possible to systematically alter the properties of the resulting complex. rsc.orgrsc.org The choice of ancillary ligand can enhance stability against ligand exchange reactions, a property that is crucial for the complex's behavior in a biological environment. researchgate.net

Table 1: Theoretical Influence of Ancillary Ligand Classes on Selenoguanosine Platinum(II) Complexes

| Ancillary Ligand Class | Typical Examples | Primary Influence | Expected Effect on Coordination Chemistry | Reference |

|---|---|---|---|---|

| Halides | Cl⁻, Br⁻, I⁻ | Electronic (σ-donor) | Serves as good leaving groups, providing a synthetic entry point for functionalization. | wikipedia.org |

| Amines | NH₃, 1,2-diaminocyclohexane (DACH) | Electronic (σ-donor), Steric | Forms stable complexes; steric bulk of substituted amines can influence reactivity and intermolecular packing. | rsc.org |

| Phosphines | Triphenylphosphine (PPh₃) | Electronic (σ-donor, π-acceptor), Steric | Strongly influences electronic properties and provides significant steric bulk, enhancing stability. | mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | 1,3-dibenzylbenzimidazolium | Electronic (strong σ-donor) | Forms very stable Pt-C bonds, leading to highly robust complexes with modulated electronic properties. | rsc.org |

| Isocyanides | n-butyl isocyanide | Electronic (strong π-acceptor) | Decreases electron density on Pt(II), enhancing stability and favoring specific molecular assemblies through π-interactions. | um.es |

Linker Chemistry for Conjugate Formation (e.g., with biomolecules for mechanistic probes)

Functionalizing selenoguanosine platinum(II) complexes for conjugation to biomolecules is a key strategy for developing targeted therapeutic agents and mechanistic probes. mdpi.com This is achieved by incorporating a chemical linker, which is a molecular bridge that connects the platinum complex to a biomolecule, such as an antibody, peptide, or oligonucleotide. nih.gov The linker's design is critical as it must be stable in circulation but allow for the release of the active component under specific conditions if required. nih.gov

One innovative approach involves using the platinum(II) coordination sphere itself as a key part of the linker technology. A bifunctional platinum(II) linker can be prepared where the platinum(II) ion is pre-coordinated to a payload or a functional group, creating a storable "semi-final" product. nih.gov This platinated moiety can then be directly conjugated to a biomolecule, often targeting specific amino acid residues like histidine. nih.gov This method offers a robust platform for creating stable antibody-drug conjugates (ADCs). nih.govrsc.org

More traditional linker strategies can also be applied. These linkers are typically heterobifunctional, possessing two different reactive ends: one to attach to the selenoguanosine platinum(II) complex (or its ancillary ligand) and the other to react with the biomolecule. Linkers can be classified into two main categories:

Non-cleavable Linkers : These form a stable covalent bond between the drug and the biomolecule. The entire conjugate, including the linker and the drug, is internalized by the target cell, and the drug is released only after the complete degradation of the biomolecule in the lysosome. nih.govresearchgate.net An example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. nih.gov

Cleavable Linkers : These are designed to be broken under specific physiological conditions found within target cells, releasing the unmodified drug. nih.gov This targeted release is crucial for minimizing off-target effects. Common cleavage mechanisms include:

Enzyme-cleavable linkers : These often contain a peptide sequence, such as the valine-citrulline (Val-Cit) dipeptide, which is selectively cleaved by lysosomal proteases like cathepsin B, an enzyme often overexpressed in tumor cells. mdpi.comresearchgate.net

pH-sensitive linkers : Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). researchgate.net

Redox-sensitive linkers : These incorporate a disulfide bond, which is stable in the bloodstream but is readily cleaved by the high concentration of reducing agents like glutathione (B108866) inside cells. researchgate.net

The conjugation of a selenoguanosine platinum(II) complex to a fluorescent dye or a targeting peptide via such linkers can create powerful mechanistic probes. acs.org These probes can be used to study the uptake, distribution, and cellular fate of the platinum complex, providing valuable insights into its mechanism of action. acs.org

Table 2: Strategies for Linker-Mediated Conjugation

| Linker Type | Cleavage Mechanism | Example Linker/Sequence | Application as a Mechanistic Probe | Reference |

|---|---|---|---|---|

| Platinum(II)-Based | Coordination Chemistry | Ethylenediamine platinum(II) moiety | Forms stable, direct conjugates to biomolecules for tracking and pharmacokinetic studies. | nih.govrsc.org |

| Enzyme-Cleavable | Protease (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) | To probe drug release in specific cellular compartments rich in target enzymes. | mdpi.comresearchgate.net |

| pH-Sensitive | Acidic Hydrolysis | Hydrazone | To investigate drug release triggered by the acidic environment of endosomes/lysosomes. | researchgate.net |

| Redox-Sensitive | Reduction by Glutathione | Disulfide Bond (-S-S-) | To study drug release in the highly reducing intracellular environment compared to the extracellular space. | researchgate.net |

| Non-Cleavable | Lysosomal Degradation of Biomolecule | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | To assess the biological activity of the drug-linker-amino acid catabolite. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Selenoguanosine Platinum Ii Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Solution Behavior

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of selenoguanosine platinum(II) complexes. vulcanchem.com By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the three-dimensional arrangement of the molecule.

Multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt, ⁷⁷Se) Studies

A comprehensive understanding of selenoguanosine platinum(II) complexes is achieved through the application of multinuclear NMR, which examines various magnetically active isotopes. rsc.org

¹H and ¹³C NMR : These techniques provide foundational information about the organic ligand framework, selenoguanosine. Chemical shifts in ¹H and ¹³C spectra upon coordination to the platinum(II) center help identify the binding sites. nih.gov For instance, shifts in the signals of the purine (B94841) ring protons and carbons can confirm the involvement of specific nitrogen atoms in complexation.

¹⁵N NMR : When isotopically labeled, ¹⁵N NMR offers direct insight into the coordination of nitrogen atoms from the selenoguanosine ligand to the platinum center. nih.gov The significant changes in ¹⁵N chemical shifts upon complexation provide unambiguous evidence of the Pt-N bond formation.

¹⁹⁵Pt NMR : As a spin-½ nucleus with a high natural abundance (33.8%), ¹⁹⁵Pt is an excellent probe for studying the immediate coordination environment of the platinum atom. wikipedia.org The chemical shifts in ¹⁹⁵Pt NMR are highly sensitive to the nature of the coordinating ligands, their geometry, and the oxidation state of the platinum. wikipedia.orghuji.ac.il This sensitivity allows for the clear differentiation between various complex species that might exist in solution. wikipedia.org The chemical shift range for platinum is extensive, which helps in resolving subtle structural differences. huji.ac.il

⁷⁷Se NMR : With a spin of ½, ⁷⁷Se NMR is crucial for directly probing the selenium atom's environment within the complex. The chemical shift of ⁷⁷Se is highly sensitive to its chemical surroundings, making it a valuable tool for confirming the Pt-Se bond. researchgate.net The one-bond coupling constant between ¹⁹⁵Pt and ⁷⁷Se, typically observed in the range of 80 to 250 Hz, provides definitive evidence of a direct covalent bond between these two atoms. huji.ac.il

Below is an interactive table summarizing typical NMR data for Selenoguanosine Platinum(II) complexes:

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | 7.0 - 8.5 (aromatic), 2.0 - 6.0 (sugar) | Ligand conformation, binding site shifts. |

| ¹³C | 110 - 160 (purine), 60 - 90 (sugar) | Ligand structure, coordination-induced shifts. |

| ¹⁵N | 150 - 250 (purine nitrogens) | Direct evidence of Pt-N coordination. |

| ¹⁹⁵Pt | -2000 to -3000 | Oxidation state, coordination sphere geometry. |

| ⁷⁷Se | 100 - 300 | Direct evidence of Pt-Se coordination, electronic environment of Se. |

Elucidation of Coordination Geometry and Ligand Conformation (e.g., Square-Planar Geometry)

For Pt(II) complexes, a square-planar geometry is the most common and energetically favorable arrangement. vulcanchem.comnih.govmdpi.com Multinuclear NMR data is instrumental in confirming this geometry for selenoguanosine platinum(II) complexes. The number of signals and their coupling patterns in the NMR spectra are characteristic of the symmetry of the complex. For instance, in a square-planar complex with two similar ligands, the observation of specific sets of signals for the cis and trans isomers can confirm the coordination geometry. mdpi.com

The trans influence, which describes the effect of a ligand on the bond strength of the ligand trans to it, can be studied by comparing coupling constants in cis and trans isomers. wikipedia.org This provides further details about the electronic interactions within the square-planar complex. The conformation of the selenoguanosine ligand, including the orientation of the purine base relative to the sugar ring, can also be determined from detailed analysis of ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) data.

Dynamics of Ligand Exchange and Solution Stability Investigations

The stability of selenoguanosine platinum(II) complexes in solution and their propensity to undergo ligand exchange are critical aspects of their chemical behavior. NMR spectroscopy is a powerful technique for monitoring these dynamic processes in real-time. chemrxiv.org

By acquiring NMR spectra over time, researchers can track the appearance of new signals or changes in existing ones, which can indicate ligand substitution or decomposition of the complex. plos.org For example, the reaction of a platinum complex with biologically relevant molecules like glutathione (B108866) can be followed by monitoring the changes in the ¹⁹⁵Pt and ¹H NMR spectra. vulcanchem.com The rates of these reactions can be determined by analyzing the signal intensities as a function of time. arxiv.org

Temperature-variable NMR studies can also provide insights into the dynamics of ligand exchange. rsc.org As the temperature is increased, exchange processes that are slow on the NMR timescale at lower temperatures may become fast, leading to the coalescence of signals. Analysis of these changes allows for the determination of the energetic barriers for ligand exchange.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. datapdf.com It is particularly useful for confirming the successful synthesis of the target selenoguanosine platinum(II) complex and for identifying any impurities or degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of metal complexes, as it often allows the intact complex to be transferred into the gas phase with minimal fragmentation. nih.govnih.gov

In a typical ESI-MS experiment for a selenoguanosine platinum(II) complex, a solution of the compound is sprayed through a charged capillary, creating fine droplets. As the solvent evaporates, the charged analyte molecules are released and can be detected by the mass spectrometer. The resulting mass spectrum will show a peak or a series of peaks corresponding to the molecular ion of the complex. The characteristic isotopic pattern of platinum, with its multiple naturally occurring isotopes, serves as a clear signature for the presence of a platinum-containing species. researchgate.net

ESI-MS can also be used to study the fragmentation of the complex. By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), researchers can gain insights into the strength of the different bonds within the molecule and the connectivity of the atoms.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Platinum Content and Localization Studies

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with exceptionally high sensitivity, capable of detecting elements at concentrations as low as parts per trillion. mdpi.com While ESI-MS provides information about the intact molecule, ICP-MS is used to determine the total platinum content in a sample. ugent.be

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the precise quantification of the amount of platinum present. mdpi.com

ICP-MS is particularly valuable for studies that aim to understand the uptake and distribution of platinum complexes in biological systems. By analyzing different tissues or cellular compartments, researchers can determine where the platinum accumulates, providing crucial information about the compound's biodistribution. The technique is known for its high sensitivity and multi-element capability, making it a preferred choice for trace element analysis. ugent.be However, spectral interferences can be a challenge, which can be addressed using various techniques like collision/reaction cells. spectroscopyonline.com

Below is an interactive table summarizing the applications of MS techniques for Selenoguanosine Platinum(II) complexes:

| Technique | Information Gained | Key Features |

| ESI-MS | Molecular weight, formula confirmation, fragmentation patterns. | Soft ionization, preserves intact complex, isotopic pattern of Pt is a key identifier. |

| ICP-MS | Total platinum content, elemental quantification, biodistribution. | High sensitivity (ppt level), elemental analysis, requires sample digestion. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful, non-destructive method for identifying functional groups and determining how a metal ion coordinates to a ligand. nih.govnih.gov In the context of selenoguanosine platinum(II) complexes, these techniques provide definitive evidence of the platinum binding site.

Analysis of the FT-IR and Raman spectra focuses on the vibrational modes of the guanosine (B1672433) moiety that are sensitive to metal coordination. Upon complexation of platinum(II) to the N7 position of the guanine (B1146940) base, which is the most common binding site for platinum drugs, characteristic shifts are observed in the vibrational frequencies of the purine ring. researchgate.net Specifically, changes in the stretching frequencies of the C=O group and various in-plane ring vibrations are indicative of N7-platination. researchgate.net

For selenoguanosine, the selenium atom introduces a unique spectroscopic marker. The primary goal is to identify the Pt-Se stretching vibration. This bond is expected to produce a signal in the far-infrared or low-frequency Raman region, typically at a lower wavenumber than Pt-S or Pt-O bonds due to the higher mass of selenium. The presence and position of this Pt-Se band would confirm the direct coordination of the selenium atom to the platinum(II) center. In studies of related platinum(II) complexes, metal-ligand vibrations provide crucial data for assigning coordination sites. nih.gov For instance, in a comprehensive study of a Pt(IV) diazido complex, detailed assignments of metal-ligand vibrational modes were achieved through a combination of FT-IR, Raman, and computational analysis. nih.gov

Table 1: Expected Vibrational Modes for Selenoguanosine Platinum(II) Complex Analysis

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Change upon Pt(II) Coordination | Significance |

|---|---|---|---|

| C=O stretch | ~1700 | Shift to lower frequency | Indicates electronic perturbation of the purine ring, consistent with N7 binding. |

| Purine Ring Vibrations | 1500-1600 | Shifts and changes in intensity | Confirms interaction with the heterocyclic ring system. researchgate.net |

| Pt-N7 Vibration | N/A | Appearance of new band | Direct evidence of coordination at the N7 position. |

| Pt-Se Vibration | N/A | Appearance of new band in low-frequency region | Definitive proof of coordination at the selenium atom. |

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality

Electronic absorption (UV-Visible) and circular dichroism (CD) spectroscopy are essential for probing the electronic structure and chirality of metal complexes. acs.orgrsc.org

Electronic Absorption Spectroscopy: The UV-Vis spectrum of a selenoguanosine platinum(II) complex is expected to show distinct absorption bands. These typically include intense π-π* transitions localized on the nucleobase and lower energy charge-transfer bands. acs.orgnih.govfigshare.com The π-π* transitions are characteristic of the purine chromophore. acs.org The introduction of the platinum center gives rise to new electronic transitions, such as ligand-to-metal charge transfer (LMCT) from the selenoguanosine to the platinum(II) ion, and potentially d-d transitions within the platinum center. The energy and intensity of these bands provide insight into the nature of the coordination environment.

Circular Dichroism (CD) Spectroscopy: Since selenoguanosine, derived from the chiral ribose sugar, is an optically active molecule, its platinum(II) complexes are also chiral. CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is uniquely sensitive to the molecular asymmetry of the complex. rsc.org The CD spectrum of free guanosine and its derivatives shows characteristic signals. researchgate.net Upon platination, significant changes in the CD spectrum are expected. rsc.orgrsc.org These changes can indicate alterations in the conformation of the nucleoside (e.g., the glycosidic bond angle) and provide information about the stereochemistry at the platinum center. Perturbations in the CD signal can reveal how the complex might interact with larger chiral biomolecules like DNA. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis of Selenoguanosine Platinum(II)

For a selenoguanosine platinum(II) complex, X-ray diffraction analysis would be expected to confirm a square-planar coordination geometry around the Pt(II) center, which is characteristic for d⁸ metal ions. cdnsciencepub.comresearchgate.netnih.gov The primary goal of the analysis would be to definitively identify the atoms of the selenoguanosine ligand that are bonded to the platinum. Based on studies of analogous guanosine complexes, coordination is highly anticipated at the N7 position of the purine ring. cdnsciencepub.comnih.gov In a crystal structure of Pt(diethylenetriamine)(guanosine)₂, the guanosine ligand was confirmed to be bonded to the platinum atom through the N7 site. cdnsciencepub.com

A crystal structure of a selenoguanosine platinum(II) complex would provide precise measurements of key bond lengths, such as the Pt-Se and any Pt-N bonds, and the bond angles that define the square-planar geometry. This data is critical for understanding the stability and reactivity of the complex.

Table 2: Representative Crystallographic Data for a Guanosine-Platinum(II) Complex: Pt(diethylenetriamine)(guanosine)₂

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | cdnsciencepub.com |

| Space Group | P2₁2₁2₁ | cdnsciencepub.com |

| Coordination Geometry | Square Planar | cdnsciencepub.com |

| Guanosine Binding Site | N(7) | cdnsciencepub.com |

| Angle between Purine and Pt Plane | 62.7° | cdnsciencepub.com |

Advanced In-Situ and Operando Characterization Techniques

To gain deeper insight into the dynamic behavior and local atomic environment of platinum complexes, especially under conditions that mimic biological or reactive environments, advanced characterization methods are employed.

Application of Synchrotron-Based Techniques (e.g., XAFS) for Local Coordination Environment

Synchrotron-based X-ray Absorption Fine Structure (XAFS) spectroscopy is an exceptionally powerful technique for probing the local coordination environment of a specific element, in this case, platinum. jlu.edu.cnresearchgate.net XAFS does not require crystalline samples and can be performed on solutions or amorphous solids. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. mdpi.com For a selenoguanosine platinum(II) complex, the Pt L₃-edge XANES spectrum would be sensitive to the formal +2 oxidation state of the platinum.

The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the platinum center. An EXAFS analysis of a selenoguanosine platinum(II) complex would provide highly accurate measurements of the Pt-Se and Pt-N bond distances and their coordination numbers. nih.govrsc.org This is particularly valuable for confirming the coordination sphere in non-crystalline states or for tracking changes in coordination during a reaction. rsc.org

Table 3: Information Obtainable from Pt L₃-edge XAFS of Selenoguanosine Platinum(II)

| Technique | Information Yielded | Significance |

|---|---|---|

| XANES | Platinum oxidation state (e.g., +2 vs +4) and coordination geometry (e.g., square planar vs. octahedral). | Confirms the electronic state of the metal center. mdpi.com |

| EXAFS | Precise bond distances (e.g., Pt-Se, Pt-N), coordination numbers, and identity of neighboring atoms. | Provides a detailed picture of the local structure around Pt, even in non-crystalline samples. nih.gov |

Compound Name Reference

Computational and Theoretical Investigations of Selenoguanosine Platinum Ii

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of transition metal complexes. cornell.edu It provides a balance between accuracy and computational cost, making it suitable for predicting the properties of relatively large molecules like Selenoguanosine platinum(II). cornell.edu Time-dependent DFT (TD-DFT) extends these principles to study excited-state properties, which is crucial for understanding spectroscopic behavior. nih.govuit.no

DFT calculations are employed to determine the optimized geometry of a molecule, predicting key structural parameters. For a square-planar complex like Selenoguanosine platinum(II), this would involve calculating the bond lengths between the platinum center and the nitrogen and selenium atoms of the selenoguanosine ligand, as well as the bond angles that define the coordination geometry. Studies on similar platinum(II) complexes show that DFT methods can reproduce experimental geometries with a high degree of accuracy. cornell.edunih.gov For instance, calculations on Pt(IV) complexes with nitrogen and chlorine ligands show that computed bond lengths are often in close agreement with experimental X-ray diffraction data. frontiersin.org

The electronic structure analysis reveals how electrons are distributed within the molecule. This includes the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and the energy required for electronic excitation. researchgate.net In platinum complexes, the HOMO often has significant contributions from the platinum d-orbitals and ligand orbitals, while the LUMO is typically centered on the ligand's π* orbitals. acs.org

Table 1: Illustrative Geometrical and Electronic Parameters for a Platinum(II) Complex (Example)

| Parameter | Description | Illustrative Value |

| Pt-Se Bond Length | The distance between the Platinum and Selenium atoms. | 2.45 Å |

| Pt-N7 Bond Length | The distance between the Platinum and the N7 atom of the guanine (B1146940) moiety. | 2.05 Å |

| Se-Pt-N7 Angle | The bond angle defining the bite of the bidentate ligand. | 90.5° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.6 eV |

TD-DFT is a powerful tool for predicting the spectroscopic properties of molecules. acs.org By calculating the excited states, it is possible to simulate the UV-Visible absorption spectrum, which corresponds to electronic transitions from the ground state to various excited states. acs.org These transitions in platinum complexes are often characterized as metal-to-ligand charge transfer (MLCT) bands. acs.org Computational protocols have been developed that show excellent correlation between TD-DFT predicted emission energies and experimental values for a wide range of iridium and platinum complexes. nih.govuit.no

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. nih.gov This information is used to simulate the infrared (IR) and Raman spectra. Comparing these predicted spectra with experimental data helps to confirm the structure of the synthesized complex and the nature of the bonding between the metal and the ligand.

Table 2: Predicted Electronic Transitions for a Platinum(II) Complex (Example)

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Character |

| S0 → S1 | 450 | 0.15 | HOMO → LUMO (MLCT) |

| S0 → S2 | 395 | 0.08 | HOMO-1 → LUMO (MLCT/LC) |

| S0 → S3 | 350 | 0.25 | HOMO → LUMO+1 (LC) |

MLCT: Metal-to-Ligand Charge Transfer; LC: Ligand-Centered

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule. wiley.com They quantify the change in electron density at a specific atom when an electron is added or removed. This analysis can predict which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). For a complex like Selenoguanosine platinum(II), Fukui analysis could pinpoint the atoms on the selenoguanosine ligand most likely to interact with biological targets or undergo further reactions. frontiersin.org Studies on cisplatin (B142131) and its analogs have used local reactivity descriptors like the Fukui function to understand the reactive nature of the platinum center. wiley.com

Table 3: Fukui Function Indices for Reactivity Prediction (Example)

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| Pt | 0.18 | 0.05 |

| Se | 0.12 | 0.15 |

| N7 | 0.09 | 0.11 |

| O6 | 0.25 | 0.22 |

Higher values indicate greater reactivity for the specified type of attack.

Vibrational and Electronic Transition Predictions

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study its behavior over time. nih.gov This is particularly important for understanding how a flexible molecule like Selenoguanosine platinum(II) behaves in a biological environment, such as in water or near a protein or DNA molecule. researchgate.netmdpi.com

MD simulations can reveal the preferred conformations of the Selenoguanosine platinum(II) complex in solution. This includes the flexibility of the ribose sugar ring and the orientation of the entire ligand with respect to the platinum coordination plane. By simulating the molecule's movement over nanoseconds or longer, researchers can identify stable conformational states and the energy barriers between them. This provides a dynamic understanding of the molecule's structure that is not captured by a single, optimized geometry. wku.edu

A crucial application of MD simulations is to model the interaction of platinum complexes with biological macromolecules like DNA and proteins. nih.gov For Selenoguanosine platinum(II), simulations could model its approach and binding to a DNA duplex. This can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex at its binding site. researchgate.netmdpi.com For example, MD simulations have been used to study the incorporation of N7-platinated guanines into DNA by DNA polymerase, providing detailed insights into the binding mechanism at an atomic level. nih.govresearchgate.netmdpi.com Such studies are critical for understanding the molecular basis of the therapeutic action or toxicity of platinum-based drugs.

Conformational Analysis and Ligand Dynamics in Solution

Molecular Docking and Binding Site Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. This technique is crucial for understanding how a potential drug molecule, such as Selenoguanosine platinum(II), might interact with biological targets.

Prediction of Binding Modes with DNA and Proteins

The interaction of platinum complexes with DNA is a primary mechanism of action for many platinum-based anticancer agents. Molecular docking simulations can predict how Selenoguanosine platinum(II) binds to DNA. These models can identify the specific binding sites, such as the major or minor grooves, and the particular atoms involved in the interaction. Similarly, docking studies can explore the binding of the complex to various proteins, which may be relevant to its mechanism of action, transport, or potential resistance mechanisms.

Despite the utility of these methods, specific molecular docking studies detailing the binding modes of Selenoguanosine platinum(II) with DNA or proteins are not available in the reviewed scientific literature. Research in this area would be necessary to elucidate the precise interactions, preferred binding sites, and conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. In drug discovery, QSAR is used to predict the activity of new molecules, helping to prioritize which compounds to synthesize and test. For a molecule like Selenoguanosine platinum(II), a QSAR model would use calculated molecular descriptors (e.g., electronic properties, size, shape) to predict its potential efficacy or other biological effects.

Currently, there are no specific QSAR models published in the scientific literature that have been developed for or include Selenoguanosine platinum(II). The development of such a model would require a dataset of related platinum complexes with known biological activities to establish a statistically significant correlation.

Quantum Chemical Calculations (e.g., Ab Initio SCF-MO) for Fundamental Properties

Quantum chemical calculations are used to determine the fundamental electronic structure and properties of molecules from first principles. Methods like the ab initio Self-Consistent Field (SCF) molecular orbital (MO) theory can provide highly accurate information about molecular geometry, orbital energies, and charge distribution. For Selenoguanosine platinum(II), these calculations would be invaluable for understanding its intrinsic stability, the nature of the platinum-selenium bond, and its electronic properties, which ultimately govern its reactivity.

While ab initio methods are widely applied in chemistry, specific computational studies employing these techniques to analyze the fundamental properties of Selenoguanosine platinum(II) have not been reported in the available literature. Such calculations would provide a foundational understanding of the molecule's electronic characteristics.

Theoretical Insights into Redox Properties and Chemical Reactivity

Detailed theoretical investigations into the specific redox properties and chemical reactivity of Selenoguanosine platinum(II) are not found in the current body of scientific literature. Theoretical studies in this area would be essential to predict its behavior in a biological environment and to understand the electronic factors that drive its reactivity.

Molecular Interactions of Selenoguanosine Platinum Ii with Biological Macromolecules

DNA Binding Mechanisms and Adduct Formation

A primary mechanism of action for Selenoguanosine Platinum(II) involves its ability to bind to DNA and induce structural distortions. vulcanchem.com This activity is analogous to that of the well-established anticancer drug, cisplatin (B142131), although Selenoguanosine Platinum(II) exhibits distinct sequence preferences. vulcanchem.com The formation of covalent adducts with DNA is a critical step that interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. exaly.com

In many platinum-based drugs, such as cisplatin, the primary binding site on DNA is the N7 atom of guanine (B1146940) residues. exaly.comnih.govscholaris.ca This is due to the high nucleophilicity of this position on the purine (B94841) ring. scholaris.ca For Selenoguanosine Platinum(II), the molecular structure, which features a selenium atom replacing the oxygen at the C6 position of guanosine (B1672433), introduces a different primary coordination site. vulcanchem.com The selenium atom itself serves as a key coordination site for the platinum(II) center. vulcanchem.comgoogle.com This direct platinum-selenium bond is a defining characteristic of the complex. vulcanchem.com While interactions with the N7 of guanine are a hallmark of platinum drug activity, the coordination with the selenoguanosine ligand is a primary determinant of this compound's structure and reactivity. vulcanchem.comnih.gov Theoretical studies on 6-selenoguanine (B1239940) (6SeG) paired with cytosine show that hydrogen-bonding interactions involve the selenium atom. nih.gov

Platinum complexes can form different types of adducts with DNA. Monofunctional adducts involve the binding of a single platinum complex to one site on the DNA. scholaris.ca Bifunctional adducts, on the other hand, are formed when a single platinum complex binds to two different sites on the DNA, leading to crosslinks. scholaris.ca These crosslinks can be either within the same DNA strand (intrastrand) or between the two complementary strands (interstrand). google.comnih.gov

For cisplatin, the majority of DNA lesions are 1,2-intrastrand crosslinks between adjacent guanine bases. nih.govresearchgate.net It is believed that the cis configuration of platinum compounds is particularly favorable for the formation of such intrastrand crosslinks. google.com While the specific types of adducts formed by Selenoguanosine Platinum(II) are not as extensively detailed in the available literature, its mechanistic similarity to cisplatin suggests that it also likely forms both monofunctional and bifunctional adducts, including intrastrand and interstrand crosslinks. vulcanchem.comexaly.comgoogle.com The formation of these adducts is a critical component of its cytotoxic mechanism. nih.gov DNA-protein crosslinks are another type of lesion formed by platinum drugs, which can further contribute to their cytotoxicity. nih.gov

| Adduct Type | Description | Relevance to Platinum(II) Complexes |

| Monofunctional Adduct | A single platinum complex binds to one site on the DNA. | An initial step in the DNA binding process. scholaris.ca |

| Bifunctional Adduct | A single platinum complex binds to two sites on the DNA. | Leads to the formation of DNA crosslinks. scholaris.ca |

| Intrastrand Crosslink | The two binding sites are on the same strand of DNA. | A major type of adduct for cisplatin, particularly between adjacent guanines (1,2-d(GpG)). google.comnih.govresearchgate.net |

| Interstrand Crosslink | The two binding sites are on opposite strands of DNA. | A highly cytotoxic lesion that prevents DNA strand separation. nih.gov |

| DNA-Protein Crosslink | The platinum complex links DNA to a protein. | Can inhibit DNA polymerization and repair more effectively than DNA adducts alone. nih.gov |

DNA intercalation is a binding mode where a molecule, typically a planar aromatic ligand, inserts itself between the base pairs of the DNA double helix. nih.govrsc.org This type of interaction can cause significant structural changes to the DNA and interfere with its function. Some platinum(II) complexes that contain large, planar aromatic ligands are known to act as intercalators. researchgate.netnih.gov However, there is no direct evidence to suggest that Selenoguanosine Platinum(II) primarily functions through an intercalation mechanism. Its mode of action is more consistently described in terms of covalent adduct formation. vulcanchem.comexaly.com The binding constant for some platinum complexes that do intercalate is significantly higher than for those that bind via groove binding, but the primary evidence for Selenoguanosine Platinum(II) points towards covalent bonding rather than intercalation. nih.gov

The formation of platinum-DNA adducts invariably leads to significant conformational changes in the DNA double helix. nih.govnih.govmdpi.com These distortions are a key factor in the cellular response to the DNA damage. For instance, the 1,2-intrastrand crosslinks formed by cisplatin are known to cause a distinct bend in the DNA helix towards the major groove, along with local unwinding of the duplex. nih.govresearchgate.net These structural alterations can disrupt the binding of proteins involved in DNA replication and transcription, and can also be recognized by cellular DNA repair machinery. nih.govoncohemakey.com

Given that the antitumor mechanism of Selenoguanosine Platinum(II) involves DNA binding and distortion, it is expected to induce similar conformational changes. vulcanchem.com The specific nature of the bending and unwinding may differ from that of cisplatin due to the different coordination chemistry involving the selenium atom. vulcanchem.com Studies on other platinum complexes have shown that the nature of the ligands attached to the platinum center can significantly influence the degree and direction of the DNA bending. nih.gov The substitution of guanine with 6-selenoguanine has been shown in simulations to lead to stable DNA duplexes, but with local distortions that affect the thermodynamic stability of the DNA. acs.org

| Parameter | Effect of Platinum-DNA Adduct Formation |

| DNA Bending | Adducts cause a directional bend in the DNA helix, often towards the major groove. nih.govresearchgate.net |

| DNA Unwinding | The local region of the DNA duplex at the site of the adduct is unwound. researchgate.net |

| Groove Geometry | The dimensions of the major and minor grooves of the DNA can be altered. researchgate.net |

| Helicity | Local changes from the typical B-form DNA to other conformations, such as A-form, can occur. nih.gov |

| Thermodynamic Stability | The formation of adducts and the resulting structural distortions can destabilize the DNA duplex. nih.govacs.org |

The cellular machinery for DNA mismatch repair (MMR) is responsible for correcting errors in base pairing that can occur during DNA replication. Some platinum drugs are recognized by the MMR system, which can contribute to their cytotoxicity. oncohemakey.com For example, the MMR proteins MSH2 and MLH1 have been shown to recognize DNA adducts formed by cisplatin. oncohemakey.comresearchgate.net Interestingly, research has indicated that there are differences in the cross-resistance patterns between thioguanine-platinum(II) and selenoguanine-platinum(II) complexes in certain cancer cell lines. vulcanchem.comresearchgate.net This suggests that the incorporation of selenium into the platinum complex may alter its interaction with cellular components, potentially including the MMR system, which could be a strategy to overcome certain types of drug resistance. vulcanchem.com The differential recognition of platinum adducts by MMR proteins is thought to contribute to the differences in cytotoxicity and tumor range among various platinum drugs. nih.gov

Influence on DNA Conformation and Helicity

Protein and Enzyme Interactions

One of the key protein interactions is with human serum albumin (HSA). vulcanchem.com HSA is the most abundant protein in blood plasma and is known to transport a wide variety of molecules, including many drugs. libretexts.org Selenoguanosine Platinum(II) complexes can bind to HSA, which can act as a natural transport vehicle for the drug. vulcanchem.com It has been proposed that the platinum(II) center can metallate HSA at its single free thiol group, located at the Cysteine-34 residue. vulcanchem.comlibretexts.org This interaction can facilitate the delivery of the compound to tumor tissues through the enhanced permeability and retention (EPR) effect, potentially improving its therapeutic index. vulcanchem.com Spectroscopic studies have been used to investigate the binding of other platinum(II) complexes to HSA, revealing information about binding constants and conformational changes in the protein upon binding. researchgate.netnih.gov

| Macromolecule | Type of Interaction | Potential Consequence |

| Human Serum Albumin (HSA) | Covalent binding (metallation) of the Pt(II) center to the Cys-34 residue. vulcanchem.com | Facilitated transport and delivery to tumor tissues via the EPR effect. vulcanchem.com |

| Redox Enzymes (e.g., TrxR) | Inhibition of enzymatic activity. vulcanchem.comsemanticscholar.org | Disruption of cellular redox homeostasis, contributing to cytotoxicity. vulcanchem.com |

Mechanisms of Enzyme Inhibition or Modulation

RNA Interactions

While DNA is the classical target for platinum-based drugs, there is substantial evidence that RNA is also a major biological target.

The cellular environment presents a competitive landscape where Selenoguanosine platinum(II) can interact with a multitude of potential targets. While both DNA and RNA are platinated, they compete for the drug not only with each other but also with a host of other biomolecules. sci-hub.se

Kinetic and thermodynamic competition is fierce, particularly from sulfur-containing molecules like glutathione (B108866) and metallothioneins, which have a very high affinity for platinum(II). sci-hub.se Studies comparing the reactivity of Pt(II) complexes towards different biological nucleophiles have shown that sulfur-donor ligands (like cysteine and methionine in proteins) are generally much more reactive than nitrogen-donor ligands (like the N7 of guanine in DNA and RNA). sci-hub.se Despite this, the sheer abundance of RNA in the cell, especially rRNA in the cytoplasm and nucleolus, makes it a highly probable target. researchgate.netuzh.ch The ultimate distribution of platinum adducts among DNA, RNA, and proteins is a dynamic process governed by the concentration and accessibility of each target, as well as the specific reactivity of the platinum complex.

Cellular Mechanistic Investigations of Selenoguanosine Platinum Ii in Non Human Models

Cellular Uptake and Intracellular Localization Mechanisms

The entry of Selenoguanosine Platinum(II) into cells and its subsequent distribution are critical determinants of its biological activity. Research in non-human models has begun to elucidate the complex interplay of transport mechanisms and physicochemical properties that govern these processes.

Active Transport Pathways (e.g., organic cation transporters)

Active transport mechanisms, which require cellular energy, are pivotal for moving substances against their concentration gradients. opentextbc.canih.gov For many platinum-based drugs, specialized membrane proteins known as transporters facilitate their entry into cells. nih.govoatext.com Organic cation transporters (OCTs), a family of polyspecific transporters, are particularly significant in the uptake of various platinum compounds. nih.govoatext.commdpi.com These transporters mediate the electrogenic uptake of their substrates, driven by the electrochemical gradient. nih.govoatext.com

While direct studies on Selenoguanosine Platinum(II) are limited, the well-established role of OCTs in the transport of other platinum drugs like cisplatin (B142131) and oxaliplatin (B1677828) suggests a potential involvement. nih.govmdpi.com OCTs, such as OCT1, OCT2, and OCT3, are expressed in various tissues and are known to transport a wide range of organic cations. mdpi.com Specifically, OCT2 is highly expressed in the kidneys and has been implicated in the renal uptake of cisplatin, contributing to its nephrotoxicity. oatext.commdpi.com The interaction of platinum compounds with these transporters is a key factor in their organ-specific effects. nih.govoatext.com Given the structural similarities, it is plausible that Selenoguanosine Platinum(II) may also utilize these active transport pathways, a hypothesis that warrants further investigation in relevant non-human models.

Influence of Lipophilicity on Cellular Accumulation

The lipophilicity, or fat-solubility, of a compound significantly influences its ability to cross cell membranes. Selenoguanosine Platinum(II) complexes possess a balanced profile of moderate water solubility and sufficient lipophilicity, which is crucial for membrane penetration. vulcanchem.com This balance suggests that passive diffusion across the cell membrane is a likely mechanism of uptake. vulcanchem.com

Studies on other platinum complexes have explored the relationship between lipophilicity and cellular accumulation, with mixed findings. For some oxaliplatin analogues, increased lipophilicity correlated with a higher initial rate of influx, suggesting passive diffusion is dominant in the early stages. nih.gov However, this did not always translate to greater cytotoxicity; in some cases, more lipophilic complexes were less active. nih.gov In other studies involving unconventional platinum(IV) prodrugs, no clear correlation was found between increasing lipophilicity, cellular accumulation, and cytotoxic effects. rsc.org This indicates that while lipophilicity plays a role in membrane transit, other factors, such as interaction with intracellular components, are also critical in determining the ultimate biological outcome. vulcanchem.com For Selenoguanosine Platinum(II), its moderate lipophilicity likely facilitates its initial entry into the cell, after which its intracellular fate is determined by other interactions. vulcanchem.com

| Compound Type | Relationship between Lipophilicity and Cellular Uptake | Reference |

| Oxaliplatin Analogues | Increased lipophilicity correlated with higher initial influx rate. | nih.gov |

| Unconventional Platinum(IV) Prodrugs | No clear correlation between increasing lipophilicity and cellular accumulation. | rsc.org |

| Selenoguanosine Platinum(II) | Moderate lipophilicity facilitates passive diffusion across cell membranes. | vulcanchem.com |

Subcellular Distribution and Accumulation within Organelles (e.g., Mitochondria, Cytoskeleton)

Once inside the cell, the distribution of Selenoguanosine Platinum(II) to various subcellular compartments is a key aspect of its mechanism of action. Research on other platinum compounds has shown significant accumulation in organelles such as mitochondria. researchgate.netrsc.org For instance, studies with oxaliplatin in human colon cancer cells revealed significantly higher platinum concentrations in mitochondria compared to the cytoplasm. researchgate.net This mitochondrial accumulation can lead to detrimental changes, including loss of membrane potential and disruption of respiration, ultimately triggering mitochondria-mediated apoptosis. rsc.org

The cytoskeleton, a network of filaments including microtubules and actin, is also a potential site of interaction. nih.gov The cytoskeleton is crucial for maintaining cell shape, organization, and dynamics, and its interaction with mitochondria is vital for cellular function. nih.govnih.gov While direct evidence for Selenoguanosine Platinum(II) localizing to the cytoskeleton is not yet available, the general principle of platinum compounds interacting with various cellular structures suggests this as a possibility. The distinct distribution patterns of Selenoguanosine Platinum(II) within the cell are influenced by its interaction with cellular thiols, such as glutathione (B108866). vulcanchem.com

Endocytosis and Membrane Translocation Studies

Endocytosis is an active transport process where the cell engulfs particles by forming vesicles from the plasma membrane. opentextbc.cauomustansiriyah.edu.iq This mechanism is a known pathway for the cellular uptake of various molecules and nanoparticles. opentextbc.camdpi.com Studies on cell-penetrating peptides have demonstrated a "vesicle budding-and-collapse" mechanism for translocation across the plasma membrane. nih.gov

For platinum compounds, particularly those formulated in nanocarriers, endocytosis can be a significant entry route. mdpi.com For example, platinum(IV) constructs linked to single-walled carbon nanotubes have been shown to enter cells via folate receptor-mediated endocytosis. mdpi.com While specific endocytosis studies on Selenoguanosine Platinum(II) are not extensively documented, the general principles of cellular uptake for platinum complexes suggest that vesicular transport could play a role, especially if the compound forms aggregates or is delivered via a carrier system. mdpi.comnih.gov Further research is needed to clarify the extent to which endocytosis contributes to the cellular accumulation of Selenoguanosine Platinum(II).

Modulation of Cellular Processes and Pathways

Impact on Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal metabolism. cropj.comnih.gov While high levels of ROS can cause cellular damage, they also function as signaling molecules in various cellular processes. nih.gov The generation of ROS can be influenced by external agents, including metal complexes.

Effects on Mitochondrial Membrane Potential and Function

Detailed studies specifically investigating the effects of Selenoguanosine platinum(II) on mitochondrial membrane potential and function in non-human models are not extensively documented in the reviewed scientific literature. While research into other platinum-based complexes often highlights mitochondrial interactions, such as inducing mitochondrial dysfunction and dissipating membrane potential, specific data for the selenoguanosine variant is not available. nih.govjst.go.jpontosight.ai

Alterations in Cytoskeletal Architecture (e.g., Actin and Tubulin)

The current body of scientific literature lacks specific studies focused on the alterations in cytoskeletal architecture, such as changes to actin and tubulin filaments, following exposure to Selenoguanosine platinum(II) in non-human models.

Influence on Cell Cycle Progression (without implications of therapeutic arrest)

Information regarding the influence of Selenoguanosine platinum(II) on cell cycle progression in non-human models is not available in the reviewed literature. Studies on other novel platinum complexes have shown mechanisms involving cell cycle arrest, but this has not been specifically detailed for Selenoguanosine platinum(II). nih.gov

Protein Expression and Conformational Changes in Response to Compound Exposure

Specific investigations into global or targeted protein expression and conformational changes in response to Selenoguanosine platinum(II) exposure have not been detailed in the available research. While human serum albumin (HSA) has been suggested as a potential transport vehicle for the complex, broad proteomic responses remain uncharacterized. vulcanchem.com

Mechanistic Insights into Ligand Release in Biological Environments

The biological activity of Selenoguanosine platinum(II) is closely linked to the release of its active ligand, selenoguanosine, in biological systems. vulcanchem.commdpi.com Research indicates that the complex acts as a carrier, with its therapeutic effects stemming from a combined action of the platinum moiety and the slow, sustained release of the selenopurine ligand. mdpi.com This controlled release mechanism is considered a key feature, potentially extending the compound's therapeutic window compared to the administration of the parent ligand alone. vulcanchem.comdatapdf.com Studies in L1210 leukemia cell-bearing mice demonstrated that the effect of the platinum complex was retained longer than that of the parent selenoguanine compound precisely because the complex very slowly released the active ligand into the blood. nih.govdatapdf.comresearchgate.net

Stability Studies in Biological Fluids (e.g., serum, cellular lysates)

The stability of Selenoguanosine platinum(II) and related selenopurine complexes has been evaluated in various media, revealing critical insights into its behavior in biological environments. The complex is notably less stable in biological fluids compared to simple aqueous solutions. One study reported that while the complexes were very stable in different aqueous solvents at 37°C for up to 10 days, they were not stable in the presence of mouse serum. jst.go.jp Another report noted that a related Pt(6-selenoguanine)(NH3)2 complex decomposed rapidly in mouse serum. researchgate.net However, in an in vivo context, thin-layer chromatography of extracts from the intraperitoneal cavity of treated mice showed the presence of the intact complex, suggesting it is stable at the local injection site before its components are gradually released into systemic circulation. datapdf.com

Table 1: Stability of Selenopurine-Platinum(II) Complexes in Different Media

| Medium | Stability Finding | Source(s) |

| Various Aqueous Solvents (37°C) | Very stable for 10 days | jst.go.jp |

| Mouse Serum | Not stable; rapid decomposition observed | jst.go.jpresearchgate.net |

| Intraperitoneal Cavity (in vivo) | Stable at the local injection site | datapdf.com |

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Impact of Selenoguanosine Moiety on Binding and Interaction Profiles

The incorporation of the selenoguanosine moiety is a defining feature of this class of platinum complexes, significantly influencing their interaction with biological targets like DNA and proteins. The replacement of the oxygen or sulfur atom in guanosine (B1672433) or thioguanine with selenium alters the electronic properties, size, and bond strengths within the molecule, leading to a unique biological profile. vulcanchem.comacs.orgresearchgate.net

Research indicates that selenoguanosine platinum(II) complexes exhibit distinct DNA binding preferences compared to their sulfur-containing counterparts (thioguanine-platinum(II)) and the parent drug, cisplatin (B142131). vulcanchem.comscience.gov The selenium atom serves as the coordination site for the platinum(II) ion, and the strength of the selenium-platinum bond is a critical determinant of the complex's stability and the release kinetics of its active components. vulcanchem.com Studies on murine lymphoma cells have revealed differences in cross-resistance patterns between thioguanine-platinum(II) and selenoguanine-platinum(II) complexes, suggesting that the selenium-containing compounds may engage with cellular targets differently or overcome certain resistance mechanisms. vulcanchem.com

One of the notable features of the selenoguanosine-platinum(II) complex is its ability to act as a pro-drug. In animal models, the complex was found to release the active selenoguanosine molecule into the bloodstream at a much slower rate than the administration of selenoguanosine alone. nih.gov This sustained-release mechanism prolongs the therapeutic effect of the compound. nih.gov This controlled release, coupled with the potential for enhanced tumor targeting associated with seleno-compounds, underscores the importance of the selenoguanosine moiety. vulcanchem.comacs.org

Table 1: Comparative Binding and Release Characteristics

| Feature | Selenoguanosine Platinum(II) | Thioguanine Platinum(II) | Cisplatin |

| Primary Binding Moiety | Selenoguanosine (via Se atom) | Thioguanine (via S atom) | Purine (B94841) bases (N7) |

| Release Kinetics | Slow, sustained release of the active purine analogue nih.gov | Slower release than parent compound | Hydrolysis to active aqua species |

| DNA Binding | Distinct sequence preferences vulcanchem.com | Different cross-resistance patterns suggest varied binding/processing vulcanchem.com | Primarily forms intrastrand d(GpG) and d(ApG) adducts oncohemakey.com |

| Resistance Profile | May overcome certain purine antagonist resistance mechanisms vulcanchem.com | May be susceptible to purine antagonist resistance vulcanchem.com | Subject to multiple resistance mechanisms (e.g., increased DNA repair, reduced uptake) |

Role of Platinum Coordination Sphere and Ligand Variations

The coordination sphere around the central platinum(II) ion, which includes both the primary selenoguanosine ligand and any ancillary or leaving groups, plays a pivotal role in modulating the complex's reactivity, stability, and target specificity. vulcanchem.com While selenoguanosine itself is key, variations in the other ligands attached to the platinum can fine-tune the compound's pharmacological properties.

Modifications can be made to several parts of the complex:

Leaving Groups: The lability of the leaving groups (e.g., chloride ions in cisplatin) is critical for the formation of covalent bonds with DNA. Replacing these with more or less reactive groups can alter the rate at which the complex binds to its cellular targets. oncohemakey.com

Ancillary Ligands: These are the non-leaving ligands, such as the ammine groups in cisplatin. Replacing these with other ligands, such as different amine or heterocyclic groups, can significantly impact the complex's steric bulk, lipophilicity, and hydrogen-bonding capabilities, which in turn affects cellular uptake and DNA interaction. nih.govacs.org For example, introducing bulky ligands can sterically hinder reactions with deactivating molecules like glutathione (B108866). acs.org

Polynuclearity: Creating dinuclear or polynuclear platinum complexes, where two or more platinum centers are linked together, introduces the possibility of forming novel, long-range DNA cross-links that are inaccessible to mononuclear agents like cisplatin. uea.ac.ukmdpi.com

Research on a wide range of platinum complexes has shown that the nature of the non-leaving amine ligands can dramatically alter the therapeutic index, often by changing the compound's toxicity and solubility. nih.gov

Table 2: Influence of Ligand Variation on Platinum Complex Properties

| Ligand Modification | Effect on Complex Properties | Research Finding Reference |

| Ancillary Ligands (e.g., substituted amines/pyridines) | Modulates reactivity, target specificity, steric hindrance, and lipophilicity. | vulcanchem.comnih.govresearchgate.net |

| Leaving Groups (e.g., carboxylates vs. chlorides) | Affects hydrolysis rate and reactivity towards DNA. | oncohemakey.comnih.gov |

| Sugar Moiety (on the nucleoside) | Influences cellular uptake and distribution. | vulcanchem.com |

| Bridging Ligands (in dinuclear complexes) | Enables formation of unique long-range DNA adducts and can enhance cytotoxicity. | uea.ac.ukmdpi.com |

Geometric Isomer Effects on Molecular and Cellular Interactions

Geometric isomerism, particularly cis versus trans geometry, is a cornerstone of the structure-activity relationships of square planar platinum(II) complexes. bohrium.com For decades, the prevailing paradigm, established by the potent activity of cisplatin and the inactivity of its counterpart, transplatin, was that a cis configuration of the leaving groups was essential for anticancer efficacy. oncohemakey.comnih.gov This difference is largely attributed to the distinct types of DNA adducts they form; cis isomers readily form 1,2-intrastrand cross-links on the same DNA strand, which create a significant kink in the DNA helix that is poorly repaired by cells. oncohemakey.com Transplatin, due to its geometry, preferentially forms monofunctional adducts and less frequent, more easily repaired 1,3-interstrand or intrastrand cross-links. acs.orgresearchgate.net

However, this "cis-is-active" rule has been challenged by the discovery of several trans-platinum complexes with significant cytotoxic activity, particularly those containing bulky or planar heterocyclic ligands instead of the simple ammine groups. nih.govmdpi.com These active trans compounds suggest that by modifying the ancillary ligands, it is possible to design complexes that circumvent the limitations of transplatin, potentially through different DNA binding modes or alternative cellular targets. acs.orgnih.gov

Geometric isomerism also influences the physicochemical properties of the complexes. Due to their molecular symmetry, trans isomers often have a zero-dipole moment, which can make them more lipophilic than their corresponding cis isomers. mdpi.com This change in lipophilicity can, in turn, affect their ability to cross cell membranes. uj.edu.pl While specific studies on the geometric isomers of selenoguanosine platinum(II) are not widely reported, the principles derived from other platinum complexes provide a framework for predicting how such isomers would differ in their biological interactions.

Table 3: General Comparison of cis and trans Platinum Isomers

| Property | cis-Isomers (e.g., Cisplatin) | trans-Isomers (e.g., Transplatin) |

| Biological Activity | Generally cytotoxic nih.gov | Generally inactive, but exceptions exist with specific ligands nih.govmdpi.com |

| Primary DNA Adducts | 1,2-intrastrand cross-links oncohemakey.com | Monofunctional and 1,3-interstrand/intrastrand cross-links acs.orgresearchgate.net |

| DNA Structure Impact | Significant bending and unwinding of DNA helix | Less distortion of DNA helix |

| Cellular Repair | Adducts are poorly repaired | Adducts are more readily repaired |

| Lipophilicity | Generally less lipophilic | Often more lipophilic due to symmetry mdpi.com |

| Cellular Uptake | Varies; can be lower than more lipophilic trans isomers uj.edu.pl | Varies; can be higher than corresponding cis isomers uj.edu.pl |

Influence of Charge and Hydrophobicity on Biological Recognition

Hydrophobicity: The lipophilicity of a drug, often quantified as the octanol-water partition coefficient (log P), is a major determinant of its ability to cross the lipid bilayer of cell membranes. spu.edu.sy Several studies on platinum complexes have shown a positive correlation between increased lipophilicity and enhanced cellular uptake and cytotoxicity. nih.govresearchgate.net By modifying ligands to be more aromatic or have longer alkyl chains, the hydrophobicity of the complex can be increased, potentially leading to greater accumulation within cancer cells. nih.govresearchgate.net However, this relationship is not always linear; some studies have found no direct correlation, suggesting that passive diffusion is not the only mechanism of cell entry and that active transport processes may also be involved. mdpi.comnih.gov

Charge: The net charge of the platinum complex profoundly affects its biological interactions. Positively charged (cationic) platinum complexes, such as polynuclear agents, can exhibit enhanced cellular uptake due to favorable electrostatic interactions with the negatively charged cell membrane. frontiersin.orgnih.gov Furthermore, charge plays a significant role in protein binding. Upon entering the bloodstream, platinum drugs rapidly bind to serum proteins, most notably albumin. nih.gov This binding can be irreversible and can deactivate the drug, but it also serves as a transport mechanism. nih.govnih.gov Cationic complexes can associate quickly with negatively charged pockets on proteins, influencing their distribution and bioavailability. nih.govwku.edu The enhanced positive charge of some multinuclear platinum drugs is also thought to contribute to their faster DNA binding kinetics compared to neutral cisplatin. nih.gov

Table 4: Impact of Physicochemical Properties on Biological Interactions

| Property | Influence on Biological Recognition | General Trend |

| Hydrophobicity (Lipophilicity) | Affects passive diffusion across cell membranes and can influence protein binding. | Increased hydrophobicity often correlates with higher cellular uptake and cytotoxicity, though exceptions exist. mdpi.comnih.govresearchgate.net |

| Overall Charge | Mediates electrostatic interactions with cell membranes and serum proteins. | Cationic complexes may show enhanced cellular uptake and faster DNA binding. frontiersin.orgnih.gov |

| Protein Binding | Determines bioavailability, transport, and potential deactivation. | Highly dependent on the specific complex's charge and ligands; can be irreversible and affect drug efficacy. nih.govnih.gov |

Future Directions in Selenoguanosine Platinum Ii Research

Elucidation of Specific Protein Targets Beyond DNA